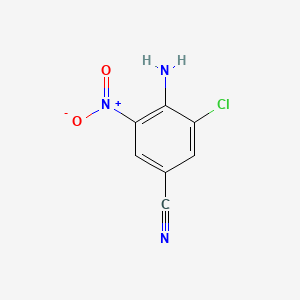

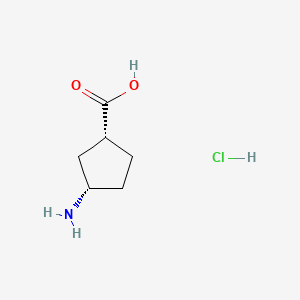

![molecular formula C8H4BrF3N2 B581860 8-溴-6-(三氟甲基)咪唑并[1,2-a]吡啶 CAS No. 1277178-00-3](/img/structure/B581860.png)

8-溴-6-(三氟甲基)咪唑并[1,2-a]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

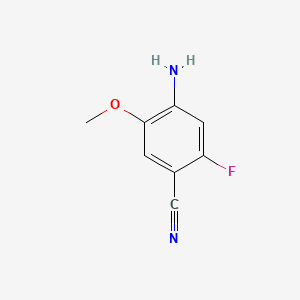

8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The recent synthetic pathways of imidazo[1,2-a]pyridines have been assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine is represented by the InChI code: 1S/C8H4BrF3N2/c9-6-3-5(8(10,11)12)4-14-2-1-13-7(6)14/h1-4H .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines involves several categories of reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .科学研究应用

药物化学应用

- 酪氨酰-tRNA 合成酶抑制:已经合成并研究了新型 6-溴-咪唑并[4,5-b]吡啶衍生物作为酪氨酰-tRNA 合成酶抑制剂的潜力。分子对接研究揭示了有希望的结合亲和力,表明潜在的治疗应用 (Zainab Jabri 等,2023)。

- 抗癌和抗菌活性:已经合成并评估了咪唑并[4,5-b]吡啶衍生物(包括与目标结构相关的衍生物)的抗癌和抗菌活性。某些衍生物对乳腺癌细胞系和细菌感染显示出有希望的结果 (Rohini N. Shelke 等,2017)。

腐蚀抑制

- 低碳钢腐蚀抑制:已经评估了与所讨论化合物结构相似的咪唑并[4,5-b]吡啶衍生物在酸性环境中抑制低碳钢腐蚀的功效。研究结果突出了腐蚀科学的巨大潜力,在某些情况下提供超过 90% 的抑制效率 (A. Saady 等,2021)。

化学合成增强

- 超声促进溴化:已经开发出一种高效且实用的方案,用于通过超声促进、Na2CO3 介导的区域选择性溴化来合成 C3-溴代咪唑并[1,2-a]吡啶。该方法展示了操作简单和广泛的底物范围 (Qingwen Gui 等,2020)。

- 铜介导的需氧氧化合成:铜介导的需氧氧化偶联已被用于从吡啶和烯胺合成 3-溴-咪唑并[1,2-a]吡啶,展示了在温和条件下的通用方法 (Xiaoqiang Zhou 等,2016)。

作用机制

Target of Action

Compounds with imidazo[1,2-a]pyridine core have been screened for their anti-proliferative activity againstS. pneumoniae .

Mode of Action

It’s known that imidazo[1,2-a]pyridines can be functionalized through various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis .

Biochemical Pathways

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Result of Action

Compounds with imidazo[1,2-a]pyridine core have shown anti-bacterial action againstS. pneumoniae .

Action Environment

It’s recommended to store the compound in a sealed, dry environment at 2-8°c .

属性

IUPAC Name |

8-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-6-3-5(8(10,11)12)4-14-2-1-13-7(6)14/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXFPWURRMQENU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=C(C2=N1)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

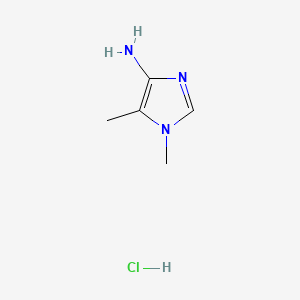

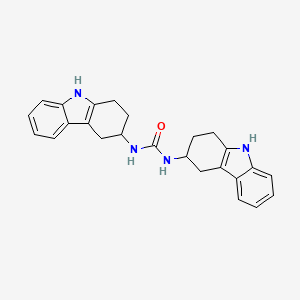

![2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B581777.png)

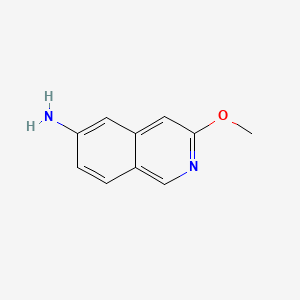

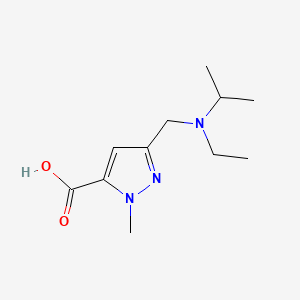

![Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B581786.png)

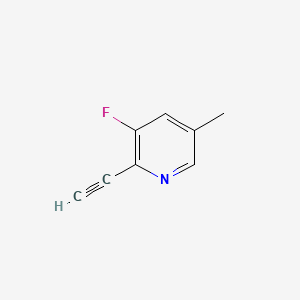

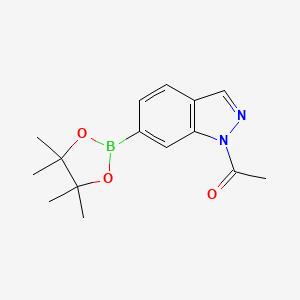

![Imidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B581790.png)

![4-Methoxybenzo[d]oxazole-2(3H)-thione](/img/structure/B581793.png)